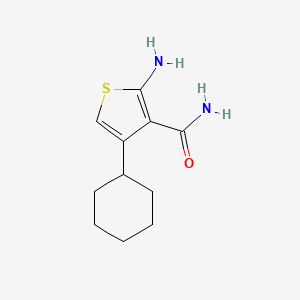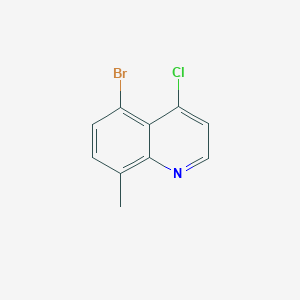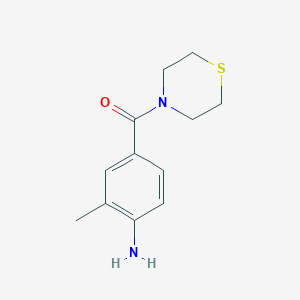
2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
Übersicht
Beschreibung
“2-Methyl-4-(thiomorpholine-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2OS . It has a molecular weight of 236.33 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2OS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibition
Research on analogues of quinolinecarbonitriles, including compounds with modifications similar to 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline, has shown potent inhibition of Src kinase activity. These compounds have been optimized for increased inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating their potential application in cancer therapy due to their ability to inhibit tumor growth in xenograft models (Boschelli et al., 2001).
Corrosion Inhibition
A study on a new synthesized thiophene Schiff base, structurally related to this compound, demonstrated its efficiency as a corrosion inhibitor for mild steel in acidic solutions. This indicates the potential use of such compounds in protecting metals against corrosion, with applications in industrial maintenance and preservation (Daoud et al., 2014).
Protein Kinase Inhibition
Related research on 4-anilinoquinazolines and pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR) highlights the application of such compounds in targeting tyrosine kinase enzymes involved in cancer progression. These findings suggest that compounds with a similar aniline moiety could be explored for their effectiveness in inhibiting specific protein kinases, offering potential pathways for cancer treatment (Smaill et al., 2001).
Environmental Applications
In another study, phosphonic acid derivatives, including thiomorpholin-4-ylmethyl-phosphonic acid, were investigated for their effectiveness as corrosion inhibitors for carbon steel in seawater. Such research underscores the environmental applications of these compounds in protecting infrastructure against corrosive elements (Amar et al., 2008).
Analytical Chemistry Applications
A twisted-intramolecular-charge-transfer (TICT) based ratiometric fluorescent thermometer utilizing a compound similar in structure to this compound was developed for temperature sensing. This application reveals the potential of such compounds in analytical chemistry for temperature measurement and monitoring (Cao et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTJJHCRCMMFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


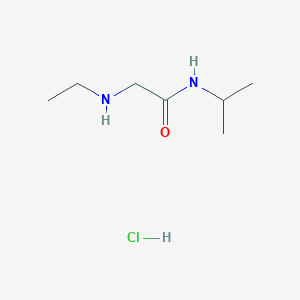
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
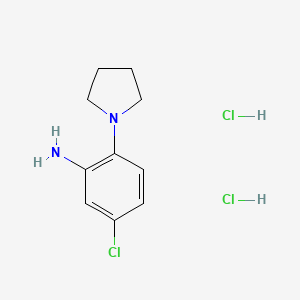
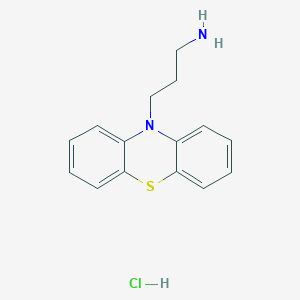
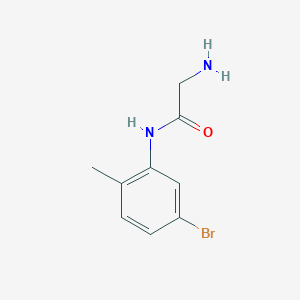
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)
